![molecular formula C21H26ClN5O B5541492 4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine" is a compound belonging to the class of piperazinopyrimidines, which are known for their pharmacological properties. These compounds, including various derivatives, have been studied for a range of applications due to their interesting chemical and biological properties.

Synthesis Analysis

The synthesis of this class of compounds generally involves the nucleophilic attack of amines on trichloropyrimidines, resulting in various derivatives including 4-piperazinopyrimidines with a methylthio substituent. This process has been detailed in studies like that of Mattioda et al. (1975), which outlines the synthesis and selection of new antiemetic agents within this class (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of these compounds typically features a pyrimidine ring substituted with piperazinyl and other groups. The structural analysis often involves X-ray diffraction, as seen in studies like that of Trilleras et al. (2009), which discuss the molecular and crystal structures of similar pyrimidine derivatives (Trilleras et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic substitutions and ring transformations. Plas et al. (2010) discuss the conversion of chloropyrimidines into triazines, highlighting the chemical reactivity of similar compounds (Plas et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. The studies typically focus on the characterization of these compounds through various spectroscopic methods.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Research like that by Carceller et al. (1993) discusses the structure-activity relationships of similar piperazine derivatives, shedding light on their chemical behavior (Carceller et al., 1993).

Scientific Research Applications

Pharmacological Properties

A study by Mattioda et al. (1975) synthesized a series of new 4-piperazinopyrimidines, displaying a variety of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds, in particular, demonstrated powerful antiemetic activity, highlighting the chemical series' potential for clinical investigations (Mattioda et al., 1975).

Antimicrobial Activity

Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines. Some prepared compounds were tested for their in vitro antimicrobial activities, indicating a selective growth inhibition of Cryptococcus neoformans (Abdel-rahman et al., 2002).

Analysis in Biological Matrices

Chavez-Eng, Constanzer, and Matuszewski (1997) developed a sensitive and specific assay for the determination of a novel dopamine D4 receptor antagonist in human plasma and urine, showcasing the compound's potential as an antipsychotic agent (Chavez-Eng et al., 1997).

Antioxidant and Antitumor Activities

El-Moneim, El-Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, including compounds with potential medicinal applications due to their biological activity profiles (El-Moneim et al., 2011).

Metabolism Studies

Zhang et al. (2000) investigated the metabolism of L-745,870, a dopamine D(4) selective antagonist, in rat, monkey, and humans. The study identified major metabolic pathways and proposed the formation of a novel mercapturic acid adduct, providing insights into the drug's biotransformation processes (Zhang et al., 2000).

Neurological Benefits

Research by Smith et al. (1997) on BW619C89, a sodium channel antagonist, demonstrated long-term cerebroprotective effects with advantageous functional consequences in a rodent model of stroke, suggesting its potential for oral administration in cerebroprotection (Smith et al., 1997).

Anti-histaminic Activities

Rahaman et al. (2009) synthesized novel pyrimidines showing significant anti-histaminic activity, indicating their potential as alternative therapeutic agents for treating histamine-related disorders (Rahaman et al., 2009).

properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O/c1-16-23-19(25-8-2-3-9-25)15-20(24-16)26-10-12-27(13-11-26)21(28)14-17-4-6-18(22)7-5-17/h4-7,15H,2-3,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVSURLWDCUAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

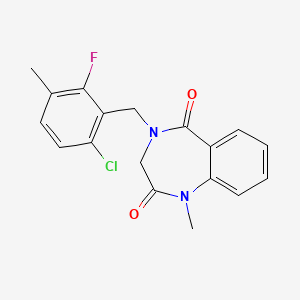

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)